molecular formula C15H9Cl2N5 B1596421 Zapizolam CAS No. 64098-32-4

Zapizolam

Cat. No.: B1596421
CAS No.: 64098-32-4
M. Wt: 330.2 g/mol
InChI Key: FOWABKOXWTZAKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Zapizolam involves the combination of pyridine and triazole rings fused to a diazepine ring. The specific synthetic routes and reaction conditions for this compound are not widely documented in public databases. it is known that the synthesis of similar compounds, such as 1-methyltriazolobenzodiazepines, can be achieved by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux

Chemical Reactions Analysis

Zapizolam, like other benzodiazepine derivatives, undergoes various chemical reactions. These include:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents such as chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

Zapizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor . This means it binds to the receptor and enhances its inhibitory effects on the central nervous system, leading to sedative and anxiolytic effects. The molecular targets involved include the gamma-aminobutyric acid A receptor subunits, which mediate the compound’s effects.

Comparison with Similar Compounds

Zapizolam is unique as it is currently the only member of the pyridotriazolodiazepine family . Similar compounds include other benzodiazepine derivatives such as:

These compounds share similar sedative and anxiolytic properties but differ in their chemical structures and specific effects. This compound’s uniqueness lies in its combination of pyridine and triazole rings fused to a diazepine ring, which is not found in other benzodiazepine derivatives .

Properties

CAS No.

64098-32-4

Molecular Formula

C15H9Cl2N5

Molecular Weight

330.2 g/mol

IUPAC Name

12-chloro-9-(2-chlorophenyl)-2,4,5,8,11-pentazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,8,11,13-hexaene

InChI

InChI=1S/C15H9Cl2N5/c16-10-4-2-1-3-9(10)14-15-11(5-6-12(17)20-15)22-8-19-21-13(22)7-18-14/h1-6,8H,7H2

InChI Key

FOWABKOXWTZAKY-UHFFFAOYSA-N

SMILES

C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl

Canonical SMILES

C1C2=NN=CN2C3=C(C(=N1)C4=CC=CC=C4Cl)N=C(C=C3)Cl

Key on ui other cas no.

64098-32-4

Origin of Product

United States

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